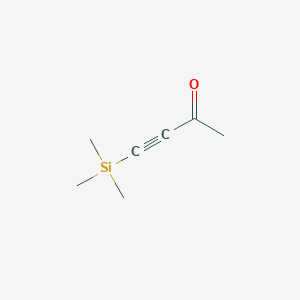
4-(Trimethylsilyl)-3-butyn-2-one
Übersicht
Beschreibung
4-(Trimethylsilyl)-3-butyn-2-one (TMSB) is a ketone . It has a linear formula of (CH3)3SiC≡CCOCH3 . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
TMSB has been used to investigate its asymmetric bioreduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol {(S)-TMSBOL} by employing biocompatible water-immiscible ionic liquids (ILs) . TMSB may also be used for the synthesis of entecavir (BMS-200475) .
Molecular Structure Analysis
The molecular weight of TMSB is 140.26 . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Chemical Reactions Analysis
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups [−O-Si(CH3)3] are formed on the molecule .
Physical And Chemical Properties Analysis
TMSB is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 156 °C (lit.) and a density of 0.854 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Luminescent Property Adjustment
4-(Trimethylsilyl)-3-butyn-2-one: is utilized in the synthesis of copolymers with 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne . This process leads to the creation of polymers with adjustable luminescent properties. By controlling the monomer feeding ratio, researchers can shift the emission peak, resulting in copolymers that emit light ranging from blue-purple to orange-red . These materials have potential applications in explosive detection , as they exhibit a super-quenching process with picric acid, indicating their use as sensitive fluorescent probes .
Aggregation-Induced Emission (AIE)
The compound plays a critical role in converting poly(4-trimethylsilyl diphenyl acetylene) from aggregation-caused quenching (ACQ) to AIE and aggregation-induced emission enhancement (AEE). This property is significant for materials used in optoelectronics and bioimaging, where strong fluorescence emission is desired without the interference of ACQ .
Explosive Detection
In the field of security and forensic science, 4-(Trimethylsilyl)-3-butyn-2-one based polymers can be employed for the detection of explosives. The copolymers synthesized using this compound have shown remarkable sensitivity to picric acid, a model explosive, with a quenching constant (KSV) of 24,000 M−1. This indicates a high potential for the development of new materials for explosive sensors .
Synthetic Metals Research
The compound’s derivatives are part of the broader research on polyacetylenes, which are known for their metallic conductivity in doped films. This research opens up possibilities for creating ‘synthetic metals’ with various industrial and technological applications .
Conductive Polymer Development
4-(Trimethylsilyl)-3-butyn-2-one: is instrumental in the development of conductive polymers. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Bioimaging Agents
Due to its role in enhancing fluorescence properties, this compound can be used to develop bioimaging agents. These agents can provide better contrast and sensitivity in imaging techniques, which is crucial for medical diagnostics and research .
Optoelectronic Devices
The unique luminescent properties of polymers derived from 4-(Trimethylsilyl)-3-butyn-2-one make them suitable for use in optoelectronic devices. These devices, which include LEDs and photovoltaic cells, benefit from materials that can emit or absorb light efficiently .
Chemical Sensing
The sensitivity of 4-(Trimethylsilyl)-3-butyn-2-one based polymers to various chemicals makes them ideal candidates for developing chemical sensors. These sensors can detect changes in the environment or the presence of specific substances, which is valuable for environmental monitoring and industrial process control .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-7(8)5-6-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZDDPEJMKMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370434 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)-3-butyn-2-one | |
CAS RN |
5930-98-3 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethylsilyl)but-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-(Trimethylsilyl)-3-butyn-2-one?
A1: 4-(Trimethylsilyl)-3-butyn-2-one is an organic compound with the molecular formula C₇H₁₂OSi and a molecular weight of 140.27 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they utilize its reactivity in various synthetic transformations, highlighting the presence of key functional groups: a ketone (C=O), a triple bond (C≡C), and a trimethylsilyl group (Si(CH₃)₃).
Q2: How is 4-(Trimethylsilyl)-3-butyn-2-one used in organic synthesis?
A2: 4-(Trimethylsilyl)-3-butyn-2-one serves as a versatile building block in organic synthesis. * [1] Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions with 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester, leading to the formation of pyridazine derivatives. []* [2] 1,3-Dipolar Cycloadditions: It reacts with cycloimmonium salts through 1,3-dipolar cycloaddition to yield functionalized indolizines, demonstrating its use in constructing nitrogen-containing heterocycles. []* [3] Reactions with Frustrated Lewis Pairs (FLPs): It interacts with an aluminum/phosphorus FLP, undergoing two-electron reduction and forming an allene-type moiety with two cumulated C=C bonds, highlighting its potential in unique bond activation and formation reactions. []
Q3: What are the potential applications of the compounds synthesized using 4-(Trimethylsilyl)-3-butyn-2-one?
A3: The compounds derived from 4-(Trimethylsilyl)-3-butyn-2-one display potential in various fields:* [1] Cytostatic Activity: Functionalized indolizines synthesized through 1,3-dipolar cycloaddition exhibit potential cytostatic activity, suggesting their possible use in anticancer therapies. []* [2] Entecavir Synthesis: 4-(Trimethylsilyl)-3-butyn-2-one serves as a starting material in the total synthesis of Entecavir, an antiviral medication used in the treatment of hepatitis B. []
Q4: Can 4-(Trimethylsilyl)-3-butyn-2-one be asymmetrically reduced?
A4: Yes, 4-(Trimethylsilyl)-3-butyn-2-one can be asymmetrically reduced to produce enantiopure alcohols.* [1] Microbial Reduction: Various strains of Candida parapsilosis and Acetobacter sp. catalyze the asymmetric reduction of 4-(Trimethylsilyl)-3-butyn-2-one, yielding enantiopure (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol. [, , , ]* [2] Ionic Liquids in Biocatalysis: The use of hydrophilic ionic liquids, specifically 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3), enhances the efficiency and operational stability of immobilized Candida parapsilosis cells in the asymmetric reduction of 4-(Trimethylsilyl)-3-butyn-2-one. [, ]* [3] Optimization of Bioreduction: Factors such as ionic liquid content, substrate concentration, pH, co-substrate concentration, and temperature significantly influence the reaction rate, yield, and enantiomeric excess of the product. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(1-phenylethylamino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224581.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)
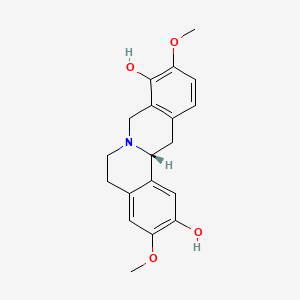
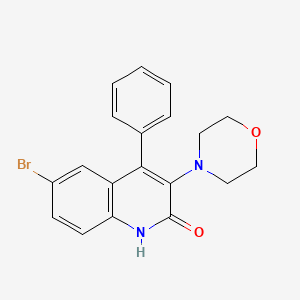
![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)
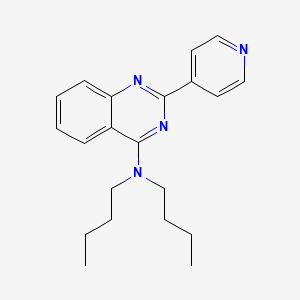
![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)
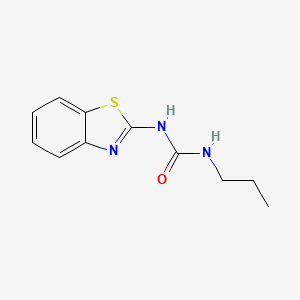
![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)